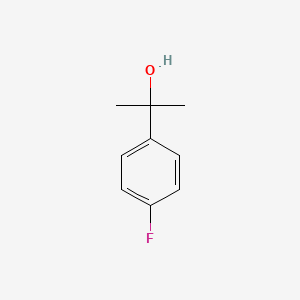

2-(4-Fluorophenyl)-2-propanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-fluorophenyl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO/c1-9(2,11)7-3-5-8(10)6-4-7/h3-6,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QURXIISLVHJNGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30348482 | |

| Record name | 2-(4-Fluorophenyl)-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

402-41-5 | |

| Record name | 2-(4-Fluorophenyl)-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 402-41-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(4-Fluorophenyl)-2-propanol physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(4-Fluorophenyl)-2-propanol, a versatile fluorinated aromatic alcohol. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the synthesis, characterization, and application of this compound. The guide details its physicochemical characteristics, provides plausible experimental protocols for its synthesis and analysis, and outlines its safety and handling considerations.

Introduction

This compound is a tertiary alcohol that incorporates a fluorophenyl group, a structural motif of significant interest in medicinal chemistry and materials science. The presence of the fluorine atom can modulate key physicochemical properties such as lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, this compound serves as a valuable intermediate in the synthesis of novel pharmaceutical agents and advanced materials.[1][2] Its utility is primarily as a building block in organic synthesis, where it can be used to introduce the 4-fluorophenylisopropanol moiety into more complex molecular architectures.[2]

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These data have been compiled from various chemical suppliers and databases.

General and Physical Properties

| Property | Value | Reference |

| CAS Number | 402-41-5 | [1] |

| Molecular Formula | C₉H₁₁FO | [1] |

| Molecular Weight | 154.18 g/mol | [1] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Melting Point | 37.8 °C | [3] |

| Boiling Point | 61 °C at 1 mmHg | [1] |

| Density | 1.1 g/cm³ | [1] |

| Refractive Index (n20D) | 1.5 | [1] |

| Storage Temperature | 2 - 8 °C | [1] |

Computed Chemical Properties

| Property | Value | Reference |

| pKa | 14.43 ± 0.29 (Predicted) | [4] |

| XLogP3 | 1.7 | [5] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 1 | [5] |

| Rotatable Bond Count | 2 | [5] |

| Exact Mass | 154.079393132 Da | [5] |

| Monoisotopic Mass | 154.079393132 Da | [5] |

| Topological Polar Surface Area | 20.2 Ų | [5] |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are provided below. These are generalized procedures and may require optimization for specific laboratory conditions.

Synthesis Protocols

Two common methods for the synthesis of tertiary alcohols like this compound are the Grignard reaction and the Friedel-Crafts alkylation.

This protocol describes the synthesis from a 4-fluorophenyl Grignard reagent and acetone.[6][7]

Materials:

-

4-Bromo-1-fluorobenzene

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Acetone

-

Aqueous solution of a weak acid (e.g., ammonium chloride) or dilute mineral acid (e.g., HCl)

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a solution of 4-bromo-1-fluorobenzene in anhydrous diethyl ether dropwise to the magnesium. The reaction is initiated, which is evident by the solution turning cloudy and boiling. After the addition is complete, the mixture is refluxed until the magnesium is consumed.

-

Reaction with Acetone: The Grignard reagent solution is cooled in an ice bath. A solution of acetone in anhydrous diethyl ether is added dropwise from the dropping funnel. An exothermic reaction occurs, forming a magnesium alkoxide salt.

-

Work-up: The reaction mixture is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or a dilute mineral acid. This protonates the alkoxide to form the tertiary alcohol and dissolves the magnesium salts.

-

Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by distillation or column chromatography.

This protocol describes a potential synthesis route via the Friedel-Crafts alkylation of fluorobenzene with an appropriate alkylating agent in the presence of a Lewis acid catalyst.[4][8][9]

Materials:

-

Fluorobenzene

-

2-Chloro-2-propanol or isopropenyl acetate

-

A strong Lewis acid catalyst (e.g., aluminum chloride, AlCl₃)

-

Anhydrous, non-polar solvent (e.g., dichloromethane, carbon disulfide)

-

Aqueous work-up solutions (e.g., dilute HCl, water, brine)

Procedure:

-

Reaction Setup: In a flask equipped with a stirrer, a dropping funnel, and a gas outlet connected to a trap, the Lewis acid catalyst is suspended in the anhydrous solvent and cooled in an ice bath.

-

Addition of Reactants: A mixture of fluorobenzene and the alkylating agent is added dropwise to the cooled suspension of the Lewis acid. The reaction is typically exothermic and should be maintained at a low temperature.

-

Reaction Monitoring: The progress of the reaction is monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Upon completion, the reaction mixture is carefully poured onto crushed ice and dilute hydrochloric acid to decompose the catalyst complex.

-

Purification: The organic layer is separated, washed with water and brine, and dried over an anhydrous drying agent. The solvent is removed by distillation, and the resulting crude product is purified by vacuum distillation or column chromatography.

Analytical Protocols

Standard analytical techniques for the characterization of this compound are described below.

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent such as chloroform-d (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[5]

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show a singlet for the two equivalent methyl groups, a singlet for the hydroxyl proton, and multiplets in the aromatic region corresponding to the protons on the fluorophenyl ring. The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show distinct signals for the methyl carbons, the quaternary carbon bearing the hydroxyl group, and the carbons of the fluorophenyl ring. The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant.

-

¹⁹F NMR Spectroscopy: A ¹⁹F NMR spectrum will show a singlet for the fluorine atom on the aromatic ring.

-

Sample Preparation: A small amount of the liquid sample can be analyzed directly as a thin film between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.[5]

-

Expected Absorptions: The IR spectrum is expected to show a broad absorption band in the region of 3600-3200 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. Characteristic C-H stretching vibrations for the alkyl and aromatic groups will be observed around 3000 cm⁻¹. A strong absorption band corresponding to the C-F stretching vibration is expected in the region of 1250-1000 cm⁻¹.

-

Sample Preparation: A dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared.[5]

-

Analysis: An aliquot of the sample is injected into the GC-MS system. The gas chromatogram will provide the retention time of the compound, which is indicative of its volatility and interaction with the stationary phase. The mass spectrometer will provide the mass spectrum of the compound.

-

Expected Fragmentation: The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 154. Common fragmentation patterns for tertiary alcohols include the loss of a methyl group (M-15) and the loss of water (M-18).

Safety and Handling

This compound is classified as a flammable liquid and causes skin and serious eye irritation.[10] It may also cause respiratory irritation.[10]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.

-

Handling: Use in a well-ventilated area. Avoid breathing fumes, mist, spray, or vapors. Keep away from heat, sparks, and open flames.

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If on skin, wash with plenty of soap and water. If inhaled, remove the person to fresh air and keep comfortable for breathing.

Applications in Research and Development

This compound is a key intermediate in various fields:

-

Pharmaceutical Development: It serves as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.[2]

-

Organic Synthesis: Its reactivity makes it a useful precursor for creating more complex molecules.[2]

-

Materials Science: It is explored for its potential in developing advanced polymers and coatings.[1]

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.

Caption: A generalized workflow for the synthesis and purification of this compound.

This diagram outlines the key stages from the initial reaction of starting materials through to the purification and final analysis of the pure product. The specific conditions and reagents for each step would be determined by the chosen synthetic route as detailed in the experimental protocols.

References

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 402-41-5 [m.chemicalbook.com]

- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. Grignard Reagent, Use and Mechanism of Grignard Reagent [pw.live]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. mt.com [mt.com]

- 9. Friedel-Crafts Alkylation [organic-chemistry.org]

- 10. scispace.com [scispace.com]

An In-depth Technical Guide to the Structural Characteristics of 2-(4-Fluorophenyl)-2-propanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structural and physicochemical properties of 2-(4-Fluorophenyl)-2-propanol, a tertiary alcohol of interest in medicinal chemistry and materials science. The introduction of a fluorine atom onto the phenyl ring can significantly influence the molecule's metabolic stability, binding affinity, and lipophilicity, making it a valuable building block in the synthesis of novel compounds.

Core Structural and Physical Properties

This compound, with the CAS number 402-41-5, is a substituted aromatic alcohol. Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C₉H₁₁FO | |

| Molecular Weight | 154.18 g/mol | |

| IUPAC Name | 2-(4-fluorophenyl)propan-2-ol | |

| Synonyms | 2-(p-Fluorophenyl)-2-propanol, 4-Fluorocumyl alcohol | |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Boiling Point | 61 °C at 1 mmHg | [1][2] |

| Density | 1.1 g/cm³ | [1][2] |

| Melting Point | 37.8 °C | [2] |

| Refractive Index | 1.4980 to 1.5010 | [2] |

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Grignard reaction. This involves the reaction of a Grignard reagent, 4-fluorophenylmagnesium bromide, with acetone.

Experimental Protocol: Grignard Synthesis

Materials:

-

1-bromo-4-fluorobenzene

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (as an initiator)

-

Acetone

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine. A solution of 1-bromo-4-fluorobenzene in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated, which is often indicated by a change in color and gentle refluxing. Once the reaction has started, the remaining 1-bromo-4-fluorobenzene solution is added at a rate that maintains a steady reflux. After the addition is complete, the mixture is refluxed until most of the magnesium has reacted.[3][4][5]

-

Reaction with Acetone: The Grignard reagent is cooled in an ice bath. A solution of acetone in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux. After the addition is complete, the reaction mixture is stirred at room temperature for a specified period to ensure the reaction goes to completion.

-

Work-up: The reaction mixture is cooled in an ice bath and quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze the magnesium alkoxide and precipitate magnesium salts. The organic layer is decanted, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Spectroscopic Characterization

The structure of this compound can be confirmed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Predicted ¹H NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.4 | Multiplet | 2H | Aromatic protons ortho to the isopropyl group |

| ~7.0 | Multiplet | 2H | Aromatic protons meta to the isopropyl group |

| ~2.2 | Singlet | 1H | Hydroxyl proton (-OH) |

| ~1.6 | Singlet | 6H | Methyl protons (-CH₃) |

Predicted ¹³C NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~162 (d, ¹JCF ≈ 245 Hz) | Aromatic carbon attached to fluorine |

| ~145 | Quaternary aromatic carbon attached to the isopropyl group |

| ~127 (d, ³JCF ≈ 8 Hz) | Aromatic carbons ortho to the fluorine |

| ~115 (d, ²JCF ≈ 21 Hz) | Aromatic carbons meta to the fluorine |

| ~72 | Quaternary carbon of the isopropyl group (-C(OH)) |

| ~32 | Methyl carbons (-CH₃) |

Predicted FTIR Spectral Data

| Wavenumber (cm⁻¹) | Vibration |

| ~3400 (broad) | O-H stretch of the alcohol |

| ~3050 | Aromatic C-H stretch |

| ~2980 | Aliphatic C-H stretch |

| ~1600, ~1500 | Aromatic C=C stretch |

| ~1230 | C-F stretch |

| ~1170 | C-O stretch of the tertiary alcohol |

Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment |

| 154 | [M]⁺ (Molecular ion) |

| 139 | [M - CH₃]⁺ |

| 121 | [M - CH₃ - H₂O]⁺ |

| 96 | [C₆H₄F]⁺ |

| 43 | [C₃H₇]⁺ |

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the synthesis and characterization of this compound.

References

A Technical Guide to the Synthesis of 2-(4-Fluorophenyl)-2-propanol: A Key Pharmaceutical Intermediate

For: Researchers, Scientists, and Drug Development Professionals

Abstract: 2-(4-Fluorophenyl)-2-propanol is a tertiary alcohol that serves as a crucial building block in the synthesis of a variety of pharmaceutical compounds and other high-value chemical entities. Its fluorinated phenyl group can enhance metabolic stability, binding affinity, and lipophilicity in target molecules.[1] This technical guide provides an in-depth overview of the primary synthetic routes to this compound, focusing on the Grignard reaction and Friedel-Crafts acylation followed by alkylation. Detailed experimental protocols, quantitative data, and logical workflow diagrams are presented to assist researchers in the efficient laboratory-scale synthesis of this key intermediate.

Physicochemical and Spectroscopic Data

Precise characterization is fundamental for the use of this compound in further synthetic applications. The following tables summarize its key physical and spectroscopic properties.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Notes |

| Molecular Formula | C₉H₁₁FO | [2] |

| Molecular Weight | 154.18 g/mol | [2] |

| CAS Number | 402-41-5 | [2] |

| Appearance | Colorless to Light yellow clear liquid | [3] |

| Boiling Point | 212.7 °C at 760 mmHg (Predicted) | [3] |

| pKa | 14.43 ± 0.29 (Predicted) | [3] |

| ACD/LogP | 1.78 (Predicted) | [3] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data Highlights |

| ¹H NMR (CDCl₃) | δ 1.58 (s, 6H, CMe₂), 7.40 (d, J=6.2 Hz, 2H, Py 3 and 5-H), 8.55 (d, J=6.2 Hz, 2H, Py 2 and 6-H) (Data for similar pyridyl compound)[4] |

| Mass Spectrometry (MS) | m/z 137 (M⁺) (Data for similar pyridyl compound)[4] |

| Predicted Collision Cross Section (CCS) | [M+H]⁺: 129.6 Ų; [M+Na]⁺: 138.1 Ų; [M-H]⁻: 131.2 Ų[5] |

Synthetic Methodologies

The synthesis of tertiary alcohols like this compound is most commonly achieved via the addition of an organometallic reagent to a ketone. The two primary and industrially relevant methods are the Grignard reaction and the Friedel-Crafts acylation followed by a subsequent Grignard reaction or similar alkylation.

The Grignard reaction is a versatile and widely used method for forming carbon-carbon bonds.[6] In this approach, a Grignard reagent, methylmagnesium bromide (CH₃MgBr), acts as a strong nucleophile, attacking the electrophilic carbonyl carbon of 4'-fluoroacetophenone.[7][8] The resulting magnesium alkoxide intermediate is then protonated in an acidic workup to yield the final tertiary alcohol.[9]

Experimental Protocol: Grignard Synthesis

-

Preparation of Grignard Reagent:

-

All glassware must be oven-dried to ensure anhydrous conditions.

-

To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add magnesium turnings (1.2 eq).

-

Add a small crystal of iodine to activate the magnesium surface.[8]

-

In the dropping funnel, place a solution of methyl bromide (1.1 eq) in anhydrous diethyl ether.

-

Add a small portion of the methyl bromide solution to the magnesium. The reaction is initiated once bubbling is observed and the color dissipates.

-

Add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux.[9]

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Ketone:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Dissolve 4'-fluoroacetophenone (1.0 eq) in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

-

Workup and Purification:

-

Cool the reaction mixture again to 0 °C and quench it by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain pure this compound.

-

Table 3: Typical Quantitative Data for Grignard Synthesis

| Parameter | Value | Notes |

| Reactant Ratio | 1.1 - 1.5 eq. Grignard Reagent | Excess Grignard ensures full conversion of the ketone. |

| Solvent | Anhydrous Diethyl Ether or THF | Essential to prevent quenching of the Grignard reagent.[8] |

| Reaction Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic reaction. |

| Typical Yield | 75-90% | Yield is dependent on the purity of reagents and anhydrous conditions. |

| Purity (Post-Chromatography) | >98% | Confirmed by HPLC, GC-MS, and NMR.[] |

An alternative route involves a two-step process starting from fluorobenzene. The first step is a Friedel-Crafts acylation to synthesize the intermediate ketone, 4'-fluoroacetophenone.[11][12] This reaction uses an acylating agent, such as acetyl chloride or acetic anhydride, and a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[13] The resulting ketone is then reacted with a methyl Grignard reagent as described in Method 1.

Experimental Protocol: Friedel-Crafts Acylation

-

Reaction Setup:

-

To a flame-dried, three-necked flask equipped with a stirrer, dropping funnel, and a gas outlet connected to a trap, add anhydrous aluminum chloride (AlCl₃, 1.1 eq) and a solvent such as dichloromethane (DCM).

-

Cool the suspension to 0 °C.

-

Add acetyl chloride (1.0 eq) dropwise to the stirred suspension.

-

-

Acylation:

-

After the formation of the acylium ion complex, add fluorobenzene (1.0 eq) dropwise, maintaining the temperature at 0 °C.

-

Once the addition is complete, allow the mixture to stir at room temperature for 2-4 hours, monitoring the reaction by TLC or GC.

-

-

Workup and Purification:

-

Pour the reaction mixture slowly onto crushed ice and concentrated HCl to decompose the aluminum chloride complex.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude 4'-fluoroacetophenone can be purified by distillation or used directly in the next step.

-

The resulting 4'-fluoroacetophenone is then converted to this compound using the Grignard protocol detailed in Method 1 .

Table 4: Typical Quantitative Data for Friedel-Crafts Acylation

| Parameter | Value | Notes |

| Catalyst Loading | >1.0 eq. AlCl₃ | A stoichiometric amount is needed as AlCl₃ complexes with the product ketone.[11] |

| Solvent | Dichloromethane (DCM) or Carbon Disulfide (CS₂) | Inert solvent is required for the reaction. |

| Reaction Temperature | 0 °C to Room Temperature | The reaction is exothermic and requires initial cooling. |

| Typical Yield | 80-95% | For the acylation step. |

| Purity (Post-Purification) | >99% | For the intermediate ketone. |

Conclusion

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C9H11FO | CID 637733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. 2-(4-PYRIDYL)-2-PROPANOL synthesis - chemicalbook [chemicalbook.com]

- 5. PubChemLite - this compound (C9H11FO) [pubchemlite.lcsb.uni.lu]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. m.youtube.com [m.youtube.com]

- 8. adichemistry.com [adichemistry.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 11. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 12. Friedel-Crafts Acylation [organic-chemistry.org]

- 13. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound (402-41-5) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

The Versatility of the 2-(4-Fluorophenyl)-2-propanol Scaffold in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-(4-fluorophenyl)-2-propanol moiety is a privileged scaffold in medicinal chemistry, serving as a key building block in the development of a diverse range of therapeutic agents. The presence of a fluorine atom on the phenyl ring often enhances metabolic stability, binding affinity, and lipophilicity of drug candidates. This technical guide explores the applications of the this compound core in various therapeutic areas, detailing synthetic methodologies, biological activities, and mechanisms of action for key derivatives.

As a Precursor for Neurokinin-1 (NK1) Receptor Antagonists: The Case of Aprepitant

One of the most prominent applications of a derivative of the this compound scaffold is in the synthesis of Aprepitant, a selective high-affinity antagonist of the human substance P/neurokinin 1 (NK1) receptor. Aprepitant is a crucial therapeutic agent for the prevention of chemotherapy-induced nausea and vomiting (CINV) and post-operative nausea and vomiting (PONV).

The synthesis of a key intermediate for Aprepitant utilizes (S)-2-(4-Fluorophenyl)propan-1-ol, a closely related chiral alcohol. This underscores the importance of the fluorophenylpropane scaffold in accessing complex and stereospecific drug molecules.

Mechanism of Action of Aprepitant

Aprepitant functions by blocking the binding of substance P, a neuropeptide, to NK1 receptors located in the brain's vomiting center.[1] The binding of substance P to these receptors triggers a signaling cascade that leads to the sensation of nausea and the act of vomiting. By competitively inhibiting this interaction, Aprepitant effectively mitigates these debilitating side effects of chemotherapy and surgery.[1]

dot

Caption: Signaling pathway of Substance P/NK1 receptor and the inhibitory action of Aprepitant.

Synthesis of a Key Aprepitant Intermediate

The synthesis of the Aprepitant precursor, (2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine, involves a multi-step process starting from (S)-2-(4-Fluorophenyl)propan-1-ol.

Experimental Protocol: Synthesis of (S)-2-(4-Fluorophenyl)propyl 4-methylbenzenesulfonate

-

Reaction Setup: Dissolve (S)-2-(4-Fluorophenyl)propan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Addition of Reagents: Slowly add anhydrous pyridine (1.5 eq) followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq), maintaining the temperature at 0°C.

-

Reaction Progression: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the slow addition of 1 M HCl. Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane:ethyl acetate gradient to yield the pure tosylated intermediate.

dot

Caption: Synthetic workflow for the preparation of a key Aprepitant intermediate.

Anticancer Applications: 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives

Derivatives of 2-(4-fluorophenyl)acetic acid, which can be conceptually derived from the this compound scaffold through oxidation, have been investigated for their potential as anticancer agents. A series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have demonstrated cytotoxic activity against various cancer cell lines.

In-vitro Cytotoxicity

Studies have shown that these compounds exhibit dose-dependent cytotoxicity, with some derivatives showing notable activity against prostate (PC3) and breast (MCF-7) cancer cell lines. The substitution pattern on the N-phenyl ring was found to significantly influence the anticancer potency.[1][2]

| Compound | R Group | PC3 IC₅₀ (µM)[1][2] | MCF-7 IC₅₀ (µM)[1][2] | A-549 IC₅₀ (µM) |

| 2a | 2-NO₂ | >100 | >100 | >100 |

| 2b | 3-NO₂ | 52 | >100 | >100 |

| 2c | 4-NO₂ | 80 | 100 | >100 |

| 2d | 2-OCH₃ | >100 | >100 | >100 |

| 2e | 3-OCH₃ | >100 | >100 | >100 |

| 2f | 4-OCH₃ | >100 | >100 | >100 |

| Imatinib | - | 40 | 98 | >100 |

General Synthesis of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives

The synthesis of these amide derivatives is typically achieved through the coupling of 2-(4-fluorophenyl)acetic acid with a substituted aniline.

Experimental Protocol: General Amide Coupling Procedure

-

Acid Chloride Formation: To a solution of 2-(4-fluorophenyl)acetic acid in an anhydrous solvent such as dichloromethane, add a chlorinating agent like thionyl chloride or oxalyl chloride at 0°C. Stir the reaction mixture at room temperature until the conversion to the acid chloride is complete.

-

Amide Formation: In a separate flask, dissolve the appropriately substituted aniline and a base, such as triethylamine or pyridine, in an anhydrous solvent. Slowly add the previously prepared acid chloride solution to the aniline solution at 0°C.

-

Reaction Progression and Work-up: Allow the reaction to stir at room temperature until completion, as monitored by TLC. Upon completion, wash the reaction mixture with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over a drying agent (e.g., Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by recrystallization or column chromatography.

dot

Caption: General synthetic workflow for 2-(4-Fluorophenyl)-N-phenylacetamide derivatives.

Emerging Applications and Future Directions

The this compound scaffold continues to be explored for its potential in developing novel therapeutics for a range of diseases.

NMDA Receptor Antagonists

The 4-fluorophenyl group is a common feature in antagonists of the N-methyl-D-aspartate (NMDA) receptor, particularly the NR2B subtype.[3] For instance, the compound (3R,4S)-3-[4-(4-fluorophenyl)-4-hydroxypiperidin-1-yl]chroman-4,7-diol, while not a direct derivative of this compound, highlights the importance of the 4-fluorophenyl moiety for high-affinity binding to this receptor.[3] Future drug discovery efforts could focus on designing direct derivatives of this compound that target NMDA receptors for the treatment of neurological and psychiatric disorders.

Dopamine Transporter (DAT) Inhibitors

Analogs of GBR 12909, a well-known dopamine transporter (DAT) inhibitor, have been synthesized incorporating the bis(4-fluorophenyl)methoxy moiety.[4] The compound (S)-(+)-1-(4-{2-[bis(4-fluorophenyl)methoxy]ethyl}piperazin-1-yl)-2-phenyl-2-propanol is a notable example that has been investigated as a potential therapeutic agent for cocaine abuse.[2] This suggests that the this compound scaffold could be a valuable starting point for the development of novel DAT inhibitors with potential applications in treating substance use disorders and other neurological conditions.

Anticonvulsant Agents

The structural features of this compound derivatives, particularly their lipophilicity and potential to interact with ion channels, make them interesting candidates for the development of new anticonvulsant drugs. While specific derivatives of this compound with potent anticonvulsant activity are yet to be extensively reported, the broader class of compounds containing a 4-fluorophenyl group has shown promise in various anticonvulsant assays, such as the maximal electroshock (MES) test.[1][5]

Enzyme Inhibitors

The this compound core can be incorporated into molecules designed to inhibit various enzymes. For example, the development of fatty acid amide hydrolase (FAAH) inhibitors for the treatment of pain and anxiety is an active area of research.[6][7] The structural features of the this compound scaffold could be exploited to design novel FAAH inhibitors with improved potency and pharmacokinetic properties.

Conclusion

The this compound scaffold represents a versatile and valuable platform in medicinal chemistry. Its derivatives have shown significant promise in diverse therapeutic areas, including antiemetics, anticancer agents, and potentially as modulators of key neurological targets. The synthetic accessibility and the favorable physicochemical properties imparted by the fluorophenyl group make this scaffold an attractive starting point for the design and development of next-generation therapeutics. Further exploration of the structure-activity relationships of novel derivatives is warranted to unlock the full potential of this privileged chemical entity.

References

- 1. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticonvulsant activity of 2,4(1H)-diarylimidazoles in mice and rats acute seizure models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (3R,4S)-3-[4-(4-fluorophenyl)-4-hydroxypiperidin-1-yl]chroman-4,7-diol: a conformationally restricted analogue of the NR2B subtype-selective NMDA antagonist (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)- 1-propanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Further exploration of 1-[2-[Bis-(4-fluorophenyl)methoxy]ethyl]piperazine (GBR 12909): role of N-aromatic, N-heteroaromatic, and 3-oxygenated N-phenylpropyl substituents on affinity for the dopamine and serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and anticonvulsant activity evaluation of novel 4-(4-substitutedphenyl)-3-methyl-1H-1,2,4-triazol-5(4H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

The Role of Fluorinated Propanols in Chiral Catalysis: A Technical Guide to 2-(4-Fluorophenyl)propan-1-ol

An in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis and application of 2-(4-Fluorophenyl)propan-1-ol in advancing chiral catalysis and the development of novel chemical entities.

Introduction

In the landscape of modern drug discovery and materials science, the demand for enantiomerically pure compounds is paramount. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit vastly different pharmacological and physiological effects. Consequently, the development of robust methods for asymmetric synthesis is a cornerstone of chemical research. Within this field, fluorinated chiral building blocks have garnered significant attention due to the unique properties conferred by the fluorine atom, such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity.

This technical guide focuses on the pivotal role of 2-(4-Fluorophenyl)propan-1-ol, a key chiral fluorinated aromatic alcohol, in chiral catalysis research. While the tertiary alcohol, 2-(4-Fluorophenyl)-2-propanol, is a known chemical entity[1], it is the secondary alcohol, specifically the (S)-enantiomer of 2-(4-Fluorophenyl)propan-1-ol, that serves as a valuable and versatile building block in the synthesis of complex chiral molecules.[2] This guide will delve into the primary asymmetric synthesis methodologies, provide detailed experimental protocols, and present quantitative data to support researchers in their endeavors.

Asymmetric Synthesis of (S)-2-(4-Fluorophenyl)propan-1-ol

The most direct and efficient pathway to obtaining the optically pure (S)-enantiomer of 2-(4-Fluorophenyl)propan-1-ol is through the asymmetric reduction of its corresponding prochiral ketone, 1-(4-fluorophenyl)propan-1-one.[2] Two predominant methods have proven highly effective: biocatalytic reduction and the Corey-Bakshi-Shibata (CBS) reduction.

Biocatalytic Reduction

Biocatalysis offers a green and highly selective approach for the synthesis of chiral alcohols.[3] Ketoreductases (KREDs), a class of enzymes also known as alcohol dehydrogenases (ADHs), are instrumental in catalyzing the reduction of ketones to alcohols with exceptional enantioselectivity.[3] The selection of the appropriate KRED is critical for achieving the desired stereoisomer. For the synthesis of the (S)-enantiomer, an anti-Prelog selective KRED is typically employed.[3]

A key advantage of this method is the mild reaction conditions, often at ambient temperature and pressure in an aqueous buffer, making it an environmentally friendly option.[3] To ensure the economic viability of the process, an in-situ cofactor regeneration system is utilized, as KREDs require a stoichiometric amount of a hydride donor like NADH or NADPH.[3] A common approach is the substrate-coupled regeneration system, where a sacrificial alcohol, such as isopropanol, is used in excess to regenerate the cofactor.[3]

Quantitative Data for Biocatalytic Reduction of Similar Substrates

| Enzyme Source | Substrate | Product | Conversion (%) | Enantiomeric Excess (e.e.) (%) |

| Lactobacillus brevis ADH | 1-(4-Fluorophenyl)ethanone | (R)-1-(4-Fluorophenyl)ethanol | >99 | >99 |

| Candida parapsilosis Carbonyl Reductase | 2-Hydroxyacetophenone | (S)-1-Phenyl-1,2-ethanediol | >99 | >99 |

| Engineered Chryseobacterium sp. KRED (ChKRED20) | 2-Chloro-1-(3,4-difluorophenyl)ethanone | (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol | >99 | >99 |

Note: Data for the specific reduction of 1-(4-fluorophenyl)propan-1-one was not explicitly found in the search results. The data presented is for structurally similar substrates to demonstrate the capability of the method. Researchers should screen a library of KREDs to find an optimal enzyme for the target substrate.[3]

Corey-Bakshi-Shibata (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely utilized chemical method for the enantioselective reduction of prochiral ketones.[3] This reaction employs a chiral oxazaborolidine catalyst which, in the presence of a borane source, facilitates the stereoselective transfer of a hydride to the ketone.[3]

Experimental Protocols

Biocatalytic Reduction of 1-(4-Fluorophenyl)propan-1-one

Materials:

-

1-(4-Fluorophenyl)propan-1-one

-

(S)-selective Ketoreductase (KRED)

-

NADP⁺ or NAD⁺

-

Glucose and Glucose Dehydrogenase (GDH) for cofactor regeneration

-

Potassium phosphate buffer (100 mM, pH 7.0)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a temperature-controlled vessel (25-30 °C), prepare a buffered aqueous solution (e.g., 100 mM potassium phosphate, pH 7.0) containing a co-solvent such as 5% DMSO to aid substrate solubility.[2]

-

Cofactor and Regeneration System: Add NADP⁺ or NAD⁺ (0.01 eq) to the solution.[2] For cofactor regeneration, add glucose (1.5 eq) and a glucose dehydrogenase (GDH) enzyme.[2]

-

Enzyme Addition: Introduce the recombinant (S)-selective alcohol dehydrogenase to the reaction mixture.[2]

-

Substrate Addition: Add 1-(4-fluorophenyl)propan-1-one (1.0 eq) to the stirring solution.[2]

-

Monitoring: Monitor the reaction progress by taking aliquots and analyzing them via chiral HPLC or GC to determine conversion and enantiomeric excess (ee).[2]

-

Workup: Once the reaction reaches completion, quench by adding a water-immiscible organic solvent like ethyl acetate.[2] Separate the organic layer.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[2] The crude product can be further purified by flash column chromatography on silica gel.[2]

Chiral HPLC Analysis Protocol

Objective: To determine the enantiomeric purity of the synthesized (S)-2-(4-Fluorophenyl)propan-1-ol.

Instrumentation:

-

Standard HPLC system with a UV detector[2]

-

Chiral Stationary Phase: Chiralpak® AD-H or a similar amylose-based column (e.g., 250 x 4.6 mm, 5 µm particle size).[2]

Conditions:

-

Mobile Phase: An isocratic mixture of n-Hexane and Isopropanol (IPA). A typical starting ratio is 95:5 (v/v).[2]

-

Flow Rate: 1.0 mL/min.[2]

-

Column Temperature: 25 °C.[2]

-

Detection: UV at 254 nm.[2]

-

Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in the mobile phase.[2]

-

Injection Volume: 5-10 µL.[2]

Analysis: The (S) and (R) enantiomers will exhibit different retention times. The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the formula: % ee = |(Area_S - Area_R) / (Area_S + Area_R)| * 100.[2]

Applications in Materials Science: Chiral Dopants

(S)-2-(4-Fluorophenyl)propan-1-ol is not only a precursor for pharmacologically active molecules but also a valuable building block in materials science, particularly in the development of novel chiral liquid crystal materials.[4] When a chiral molecule, or dopant, is introduced into an achiral nematic liquid crystal host, it induces a helical superstructure, forming a chiral nematic (N*) or cholesteric phase.[4]

The (S)-configuration of the alcohol provides the necessary chirality to induce this helical twist, and the efficiency of this is measured by the Helical Twisting Power (HTP).[4] The terminal fluorine atom is also advantageous, as it can modify the dielectric anisotropy (Δε) of the liquid crystal, which is crucial for tuning its response to an electric field.[4] Through esterification of the primary alcohol group with a mesogenic carboxylic acid, (S)-2-(4-Fluorophenyl)propan-1-ol can be converted into a high-value chiral dopant.[4]

Visualizing the Workflow and Concepts

To better illustrate the processes and relationships discussed, the following diagrams have been generated.

Caption: A generalized workflow for the synthesis and purification of the target enantiomer.

Caption: Applications of (S)-2-(4-Fluorophenyl)propan-1-ol in different scientific fields.

Conclusion

(S)-2-(4-Fluorophenyl)propan-1-ol stands out as a crucial chiral building block in asymmetric synthesis. Its efficient and highly selective synthesis, achievable through both biocatalytic and chemical methods, makes it readily accessible for a wide range of applications. For drug development professionals, it offers a scaffold to introduce both chirality and the beneficial properties of fluorine into new pharmaceutical agents. For materials scientists, it provides a direct route to novel chiral dopants for advanced liquid crystal technologies. The detailed protocols and data presented in this guide aim to facilitate the adoption and optimization of these methods, empowering researchers to further explore the potential of this versatile chiral alcohol.

References

The Versatile Building Block: A Technical Guide to 2-(4-Fluorophenyl)-2-propanol in Complex Molecule Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-(4-Fluorophenyl)-2-propanol is a fluorinated tertiary alcohol that has emerged as a valuable and versatile building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. The strategic incorporation of a fluorine atom onto the phenyl ring offers significant advantages, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity of the final molecule to its biological target. This technical guide provides an in-depth overview of the synthesis, properties, and key applications of this compound, complete with detailed experimental protocols and data to facilitate its use in research and development.

Physicochemical and Safety Data

A comprehensive understanding of the physical and chemical properties of a building block is paramount for its effective and safe utilization in synthesis.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| CAS Number | 402-41-5 |

| Molecular Formula | C₉H₁₁FO |

| Molecular Weight | 154.18 g/mol |

| Appearance | Colorless to light yellow clear liquid |

| Boiling Point | 61 °C at 1 mmHg |

| Melting Point | 37.8 °C |

| Density | 1.1 g/cm³ |

| Refractive Index | 1.4980 to 1.5010 |

Safety Information: this compound is classified as a flammable liquid and vapor. It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Grignard reaction, a robust carbon-carbon bond-forming reaction. This involves the reaction of a Grignard reagent, in this case, 4-fluorophenylmagnesium bromide, with acetone.

Experimental Protocol: Grignard Synthesis

Diagram 1: Workflow for the Grignard Synthesis of this compound

Caption: Workflow for the Grignard Synthesis.

Materials:

-

1-Bromo-4-fluorobenzene

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous diethyl ether

-

Acetone (anhydrous)

-

Hydrochloric acid (1 M)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Preparation of the Grignard Reagent:

-

All glassware must be thoroughly dried in an oven and assembled while hot under a nitrogen or argon atmosphere to exclude moisture.

-

Place magnesium turnings (1.1 equivalents) in a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

-

Add a small crystal of iodine to activate the magnesium surface.

-

Prepare a solution of 1-bromo-4-fluorobenzene (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.

-

Add a small portion of the 1-bromo-4-fluorobenzene solution to the magnesium turnings. The reaction is initiated, as indicated by a color change and gentle refluxing.

-

Once the reaction has started, add the remaining 1-bromo-4-fluorobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Acetone:

-

Cool the Grignard reagent solution to 0 °C using an ice bath.

-

Prepare a solution of anhydrous acetone (1.0 equivalent) in anhydrous diethyl ether in a separate dropping funnel.

-

Add the acetone solution dropwise to the cold, stirring Grignard reagent. A precipitate will form.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

-

-

Work-up and Purification:

-

Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and 1 M hydrochloric acid with vigorous stirring.

-

Transfer the mixture to a separatory funnel and separate the ether layer.

-

Extract the aqueous layer twice with diethyl ether.

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

-

Table 2: Typical Reaction Parameters for Grignard Synthesis

| Parameter | Value |

| Starting Materials | 1-Bromo-4-fluorobenzene, Magnesium, Acetone |

| Solvent | Anhydrous Diethyl Ether |

| Reaction Temperature | 0 °C to reflux |

| Reaction Time | 2-4 hours |

| Typical Yield | 75-85% |

Application in the Synthesis of Complex Molecules

This compound serves as a crucial starting material or intermediate in the synthesis of a variety of complex molecules, most notably in the pharmaceutical industry.

Synthesis of Aprepitant Intermediate

Aprepitant is a potent and selective neurokinin-1 (NK₁) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting. A key intermediate in its synthesis can be prepared from a chiral precursor related to this compound. The synthesis involves the activation of the hydroxyl group followed by a nucleophilic substitution and cyclization.

Diagram 2: Synthetic Pathway to a Key Aprepitant Intermediate

Caption: Synthesis of a key Aprepitant intermediate.

Materials:

-

(S)-2-(4-Fluorophenyl)propan-1-ol

-

p-Toluenesulfonyl chloride

-

Pyridine

-

Dichloromethane (DCM), anhydrous

-

N-Benzylethanolamine

-

Potassium carbonate

-

Acetonitrile, anhydrous

-

Hydrochloric acid (1 M)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Tosylation:

-

Dissolve (S)-2-(4-Fluorophenyl)propan-1-ol (1.0 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add pyridine (1.5 equivalents) followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 equivalents), maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of 1 M HCl.

-

Separate the organic layer, wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the tosyl intermediate.

-

-

Morpholine Ring Formation:

-

To a solution of the tosyl intermediate (1.0 equivalent) in anhydrous acetonitrile, add N-benzylethanolamine (1.2 equivalents) and potassium carbonate (2.0 equivalents).

-

Heat the reaction mixture to reflux and stir until the starting material is consumed (monitored by TLC).

-

Cool the reaction to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude morpholine intermediate, which can be further purified by column chromatography.

-

Table 3: Reaction Parameters for Aprepitant Intermediate Synthesis

| Step | Reaction | Starting Material | Product | Typical Yield (%) |

| 1 | Tosylation | (S)-2-(4-Fluorophenyl)propan-1-ol | (S)-2-(4-Fluorophenyl)propyl 4-methylbenzenesulfonate | 85-95 |

| 2 | Morpholine Ring Formation | (S)-2-(4-Fluorophenyl)propyl 4-methylbenzenesulfonate | (2R,3S)-4-Benzyl-3-(4-fluorophenyl)morpholine derivative | 75-85 |

Potential Applications in Kinase Inhibitor Synthesis

The 4-fluorophenyl moiety is a common feature in many kinase inhibitors, as it can form favorable interactions within the ATP-binding pocket of various kinases. While direct synthesis of a marketed kinase inhibitor from this compound is not widely published, its derivatives are logical precursors for such complex molecules. For instance, dehydration of this compound would yield 1-(4-fluorophenyl)ethene, a versatile intermediate for further elaboration into kinase inhibitor scaffolds.

Diagram 3: Logical Pathway to Kinase Inhibitor Scaffolds

Caption: Potential route to kinase inhibitors.

Signaling Pathways and Biological Targets

The biological activity of molecules derived from this compound is intrinsically linked to the overall structure of the final compound.

-

Neurokinin-1 (NK₁) Receptor: As exemplified by Aprepitant, derivatives of this compound can be elaborated into potent antagonists of the NK₁ receptor. This receptor is a key component of the tachykinin signaling pathway, which is involved in pain transmission, inflammation, and emesis.

-

Kinase Inhibition: The 4-fluorophenyl group is a privileged scaffold in many kinase inhibitors that target signaling pathways crucial for cancer cell proliferation and survival.[5][6] These pathways include those mediated by receptor tyrosine kinases (e.g., EGFR, VEGFR) and intracellular kinases (e.g., ABL, Aurora kinases). By incorporating the this compound building block, medicinal chemists can design novel inhibitors that modulate these critical cellular processes.

Conclusion

This compound is a readily accessible and highly valuable building block for the synthesis of complex, biologically active molecules. Its straightforward synthesis via the Grignard reaction and the advantageous properties conferred by the fluorophenyl moiety make it an attractive starting material for drug discovery and development programs. The detailed protocols and synthetic strategies outlined in this guide provide a solid foundation for researchers to explore the full potential of this versatile compound in creating the next generation of therapeutics.

References

- 1. This compound | C9H11FO | CID 637733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. benchchem.com [benchchem.com]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. oncotarget.com [oncotarget.com]

- 6. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of 2-(4-Fluorophenyl)-2-propanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of 2-(4-Fluorophenyl)-2-propanol (CAS No: 402-41-5), a fluorinated aromatic alcohol of interest in medicinal chemistry and materials science. The inclusion of a fluorine atom can significantly influence a molecule's metabolic stability, binding affinity, and lipophilicity, making this compound a valuable building block for novel pharmaceutical agents. This document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound, based on established chemical shift ranges, correlation tables, and analysis of analogous compounds.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.40 | Multiplet | 2H | Ar-H (ortho to C-O) |

| ~ 7.02 | Multiplet | 2H | Ar-H (meta to C-O) |

| ~ 2.05 | Singlet | 1H | -OH |

| ~ 1.58 | Singlet | 6H | 2 x -CH₃ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~ 162 (d) | C-F | Doublet due to ¹JCF coupling |

| ~ 144 (d) | C-C(CH₃)₂OH | Doublet due to ⁴JCF coupling |

| ~ 127 (d) | CH (ortho to C-F) | Doublet due to ²JCF coupling |

| ~ 115 (d) | CH (meta to C-F) | Doublet due to ³JCF coupling |

| ~ 72 | C-OH | Quaternary Carbon |

| ~ 32 | -CH₃ |

Table 3: Predicted IR Absorption Data (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600 - 3200 | Strong, Broad | O-H stretch (alcohol) |

| 3100 - 3000 | Medium | C-H stretch (aromatic) |

| 2980 - 2850 | Medium | C-H stretch (aliphatic) |

| 1605, 1510 | Strong | C=C stretch (aromatic ring) |

| 1230 | Strong | C-F stretch |

| 1180 | Strong | C-O stretch (tertiary alcohol) |

Table 4: Predicted Mass Spectrometry (EI) Data

| m/z | Relative Intensity (%) | Assignment |

| 154 | Moderate | [M]⁺ (Molecular Ion) |

| 139 | High | [M - CH₃]⁺ |

| 136 | Low | [M - H₂O]⁺ |

| 121 | Moderate | [M - H₂O - CH₃]⁺ or [C₈H₆F]⁺ |

| 109 | High | [C₇H₆F]⁺ |

| 43 | High | [C₃H₇]⁺ or [CH₃CO]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 500 MHz spectrometer. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1 second, and an accumulation of 16 scans.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument, operating at 125 MHz. Use broadband proton decoupling. Typical parameters include a spectral width of 240 ppm, a relaxation delay of 2 seconds, and an accumulation of 1024 scans to achieve an adequate signal-to-noise ratio.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: As this compound is a low-melting solid or liquid at room temperature, the spectrum can be obtained from a thin film.

-

Acquisition: Record the spectrum using a FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Procedure: Place a small drop of the neat sample directly onto the ATR crystal. Collect the spectrum over a range of 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal should be recorded prior to the sample measurement and automatically subtracted.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the analyte (approximately 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

GC Conditions: Inject 1 µL of the sample into the GC equipped with a standard non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness). A typical oven temperature program starts at 50°C (held for 2 minutes), then ramps to 280°C at a rate of 10°C/min.

-

MS Conditions: Operate the mass spectrometer in EI mode at 70 eV. Scan a mass range from m/z 40 to 400 to detect the molecular ion and relevant fragments. The molecular ion for this compound is expected at m/z 154.[1]

Visualization of Spectroscopic Workflow

The logical flow from sample preparation to data interpretation for the characterization of this compound is illustrated below.

Caption: Workflow for the spectroscopic characterization of this compound.

References

Solubility profile of 2-(4-Fluorophenyl)-2-propanol in common organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(4-Fluorophenyl)-2-propanol in common organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on qualitative solubility profiles derived from structurally related compounds and established principles of chemical solubility. Furthermore, detailed experimental protocols are provided to enable researchers to determine precise solubility data under their specific laboratory conditions.

Core Concepts in Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another. This compound possesses a polar hydroxyl (-OH) group and a moderately polar fluorophenyl group, alongside a nonpolar propanol backbone. This amphiphilic nature dictates its solubility across a range of solvents.

Predicted Solubility Profile

Based on the solubility of structurally analogous compounds, the following table summarizes the expected qualitative solubility of this compound in a variety of common organic solvents. It is anticipated that the compound will exhibit good solubility in polar aprotic and polar protic solvents, with decreasing solubility in nonpolar solvents.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Methanol | Soluble | The hydroxyl group of methanol can form strong hydrogen bonds with the hydroxyl group of the solute. |

| Ethanol | Soluble | Similar to methanol, ethanol's hydroxyl group facilitates hydrogen bonding. | |

| 2-Propanol | Soluble | As a larger alcohol, it remains a good solvent due to hydrogen bonding capabilities. A structurally similar compound, 3-(benzylideneamino)-6-fluoro-2-(4-fluorophenyl)quinazolin-4(3H)-one, is reported to be slightly soluble in 2-propanol. | |

| Polar Aprotic | Acetone | Soluble | The carbonyl group of acetone can act as a hydrogen bond acceptor for the hydroxyl group of the solute. A related quinazolinone derivative is soluble in acetone. |

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a highly polar solvent capable of dissolving a wide range of polar and nonpolar compounds. A related quinazolinone derivative is soluble in DMSO. | |

| Dimethylformamide (DMF) | Soluble | DMF is another highly polar aprotic solvent with strong solvating capabilities for compounds with polar functional groups. A related quinazolinone derivative is soluble in DMF. | |

| Moderately Polar | Ethyl Acetate | Moderately Soluble | The ester group can act as a hydrogen bond acceptor, but the overall polarity is lower than that of alcohols or aprotic polar solvents. |

| Dichloromethane | Moderately Soluble | While capable of dipole-dipole interactions, its ability to hydrogen bond is weak. | |

| Nonpolar | Toluene | Sparingly Soluble | The aromatic ring of toluene can interact with the fluorophenyl ring of the solute via π-π stacking, but the overall nonpolar nature limits solubility. |

| n-Hexane | Insoluble | As a nonpolar aliphatic hydrocarbon, hexane has weak intermolecular forces and cannot effectively solvate the polar hydroxyl group of the solute. A related compound, 2-amino-1-(4-fluorophenyl)ethanol, is poorly soluble in non-polar solvents. |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, the following experimental protocols are recommended.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.0001 g)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Equilibrium Solubility Method

This method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the dissolved solute.

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure saturation.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to sediment the undissolved solid.

-

Sample Collection and Dilution: Carefully withdraw a known volume of the supernatant using a pre-warmed pipette, ensuring no solid particles are disturbed. Dilute the collected sample gravimetrically or volumetrically with a suitable solvent to a concentration within the analytical range of the chosen analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility in terms of mass per volume (e.g., mg/mL) or molarity (mol/L).

Gravimetric Method

This is a simpler, though potentially less precise, method suitable for preliminary assessments.

Procedure:

-

Preparation of Saturated Solution: Prepare a saturated solution as described in steps 1 and 2 of the Equilibrium Solubility Method.

-

Sample Collection: Carefully transfer a known volume of the clear, saturated supernatant to a pre-weighed vial.

-

Solvent Evaporation: Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solute.

-

Mass Determination: Once the solvent is completely removed, re-weigh the vial. The difference in mass corresponds to the mass of the dissolved solute.

-

Calculation: Calculate the solubility in terms of mass per volume (e.g., mg/mL).

Experimental Workflow Diagram

The following diagram illustrates the general workflow for determining the solubility of this compound using the equilibrium solubility method.

Caption: Experimental workflow for determining equilibrium solubility.

Conclusion

An In-depth Technical Guide to the Safety, Handling, and Storage of 2-(4-Fluorophenyl)-2-propanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols, handling procedures, and storage requirements for 2-(4-Fluorophenyl)-2-propanol (CAS No. 402-41-5). Adherence to these guidelines is crucial for ensuring a safe laboratory environment when working with this fluorinated organic compound.

Hazard Identification and Classification

This compound is a fluorinated organic compound that presents several hazards. It is classified as a flammable liquid and is harmful if swallowed. It can cause skin and serious eye irritation, and may also cause respiratory irritation.[1][2][3]

GHS Hazard Statements:

-

H225: Highly flammable liquid and vapour.[3]

Hazard Pictograms:

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C9H11FO | [2][3] |

| Molecular Weight | 154.18 g/mol | [3][5] |

| Appearance | Colorless to light yellow clear liquid | [4][5] |

| Boiling Point | 212.7 °C at 760 mmHg | [4] |

| Vapour Pressure | 0.101 mmHg at 25°C | [4] |

| pKa | 14.43 ± 0.29 (Predicted) | [4] |

| Refractive Index | n20D 1.5 | [5] |

| Specific Gravity | 1.10 | [6] |

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to minimize exposure to this compound.

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Chemical splash goggles or a face shield.[1][2] | Goggles should meet ANSI Z87.1 standards. A face shield provides additional protection against splashes.[7] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile or Viton).[1] | Disposable nitrile gloves offer good short-term protection. For prolonged contact, consult the glove manufacturer's compatibility chart.[7] |

| Body Protection | A fully-buttoned, flame-resistant laboratory coat.[1][8] | Provides protection against skin contact and in case of a small fire. |

| Respiratory Protection | An air-purifying respirator may be required if engineering controls are insufficient or during large spills.[8] | Use a NIOSH/MSHA or European Standard EN 149 approved respirator.[7] |

Handling Procedures

Safe handling of this compound requires adherence to the following protocols to minimize exposure and risk.

Engineering Controls:

-

Always handle this compound in a properly functioning chemical fume hood to minimize inhalation of vapors.[7]

-

Ensure an emergency eyewash station and safety shower are readily accessible in the immediate work area.[2]

General Handling Practices:

-

Avoid contact with skin and eyes.[2]

-

Do not breathe fumes, mist, spray, or vapors.[2]

-

Wash hands thoroughly after handling.[2]

-

Keep away from heat, sparks, open flames, and other ignition sources.[4] No smoking.[4]

-

Use non-sparking tools and take precautionary measures against static discharges.[4][9]

-

Ground and bond containers when transferring material.[9]

Below is a workflow for the safe handling of this compound.

Storage Requirements

Proper storage of this compound is essential to maintain its stability and prevent hazardous situations.

General Storage Conditions:

-

Store in a dry, cool, and well-ventilated area.[2]

-

Keep the container tightly closed when not in use.[2]

-

Store away from incompatible materials such as strong oxidizing agents.[2]

-

Keep away from heat, sparks, and flame.[2]

-

For flammable liquids like this compound, storage in a designated flammables cabinet is recommended, especially for quantities exceeding 10 gallons.[10]

Specific Storage Recommendations:

-

Some suppliers recommend storage at 2 - 8 °C.[5]

-

Avoid storing on high shelves; large containers should be stored below eye level.[10]

-

Use secondary containment, such as polyethylene trays, to separate from incompatible chemicals and contain potential spills.[10]

Emergency Procedures: Spills and First Aid

Immediate and appropriate action is necessary in the event of a spill or personal exposure.

Spill Response:

The appropriate response to a spill depends on its size.

-

Small Spills:

-

Alert personnel in the immediate area.

-

Wearing appropriate PPE, contain the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).[1]

-

Carefully collect the absorbed material into a sealed, labeled container for hazardous waste.[1]

-

Decontaminate the spill area with a suitable solvent, followed by soap and water.[1]

-

-

Large Spills:

The following diagram outlines the general workflow for responding to a chemical spill.

First Aid Measures:

-

In case of inhalation: Remove the person to fresh air and keep them comfortable for breathing.[2] If not breathing, give artificial respiration.[2] Seek immediate medical attention.[2]

-

In case of skin contact: Wash the affected area with plenty of soap and water.[2] Seek immediate medical attention.[2]

-

In case of eye contact: Immediately flush the eyes thoroughly with water for at least 15 minutes, removing contact lenses if present and easy to do.[2] Continue rinsing and seek immediate medical attention.[2]

-

In case of ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water and never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.[2]

Waste Disposal

This compound is a halogenated organic compound and must be disposed of as hazardous waste.

Forbidden Disposal Methods:

-

DO NOT pour down the drain.[1]

-

DO NOT allow to evaporate in a fume hood as a means of disposal.[1]

-

DO NOT dispose of in regular trash.[1]

Recommended Disposal Method:

-

The primary recommended disposal method is high-temperature incineration at a licensed hazardous waste facility.[1]

Waste Collection and Disposal Workflow:

-

Segregation: Collect waste containing this compound in a dedicated, properly labeled, and sealed container for halogenated organic waste.[1]

-

Accumulation: Store the waste container in a designated Satellite Accumulation Area (SAA).

-

Pickup: Once the container is nearly full, arrange for a waste pickup from your institution's EHS office or a contracted hazardous waste disposal service.[1]

-

Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.[1]

The following diagram illustrates the waste disposal workflow.

Experimental Protocols

Protocol 1: Small Spill Cleanup (Up to 100 mL)

Materials:

-

Personal Protective Equipment (as specified in Section 3)

-

Inert absorbent material (vermiculite, sand, or commercial sorbent pads)

-

Two sealable, thick plastic hazardous waste disposal bags with labels

-

Disposable scoop or tongs

-

Decontamination solvent (e.g., isopropanol)

-

Soap solution and water

-

Paper towels

Methodology:

-